4-(2-Cbz-aminoethyl)benzoic acid

Description

Properties

CAS No. |

121632-81-3 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

4-(2-amino-3-oxo-3-phenylmethoxypropyl)benzoic acid |

InChI |

InChI=1S/C17H17NO4/c18-15(10-12-6-8-14(9-7-12)16(19)20)17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20) |

InChI Key |

YIVHEQDNFAVXIP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)C(=O)O)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Cbz-aminoethyl)benzoic acid: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Cbz-aminoethyl)benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific Cbz-protected compound, this document integrates established principles of amine protection chemistry with the known properties of its parent molecule, 4-(2-aminoethyl)benzoic acid, to offer a scientifically grounded resource for researchers.

Chemical Structure and Properties

This compound, systematically named 4-(2-(benzyloxycarbonylamino)ethyl)benzoic acid, is a derivative of 4-(2-aminoethyl)benzoic acid where the primary amine is protected by a carboxybenzyl (Cbz) group. This protection strategy is a cornerstone of peptide synthesis and is employed to prevent the nucleophilic amine from participating in undesired side reactions during subsequent chemical transformations.[1]

The introduction of the Cbz group imparts a significant change in the physicochemical properties of the parent molecule, most notably increasing its lipophilicity and often enhancing its crystallinity, which can facilitate purification.[1]

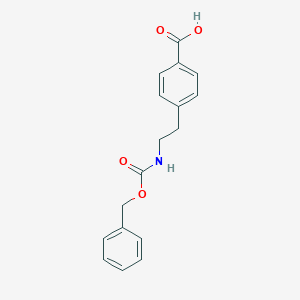

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound (Predicted/Inferred) | 4-(2-aminoethyl)benzoic acid |

| IUPAC Name | 4-(2-(benzyloxycarbonylamino)ethyl)benzoic acid | 4-(2-aminoethyl)benzoic acid[2] |

| Synonyms | This compound | 4-Carboxyphenethylamine, 4-Carboxyphenethyl Amine[3] |

| CAS Number | Not available | 1199-69-5[2] |

| Molecular Formula | C17H17NO4 | C9H11NO2[2] |

| Molecular Weight | 299.32 g/mol | 165.19 g/mol [2] |

| Appearance | White to off-white solid (inferred) | White to off-white crystalline solid[3] |

| Melting Point | Not available | >350 °C[4] |

| Solubility | Soluble in organic solvents like ethanol and DMSO; less soluble in water (inferred) | Soluble in water and polar organic solvents[3] |

Synthesis and Purification

The synthesis of this compound involves the protection of the primary amine of 4-(2-aminoethyl)benzoic acid using benzyl chloroformate (Cbz-Cl) under alkaline conditions. This is a standard and widely used method for introducing the Cbz protecting group.

Sources

- 1. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1199-69-5: 4-(2-AMINO-ETHYL)-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 3. 4-(2-Aminoethyl)benzoic acid | CAS#:1199-69-5 | Chemsrc [chemsrc.com]

- 4. CAS 5330-71-2: 4-{[(benzyloxy)carbonyl]amino}benzoic acid [cymitquimica.com]

A Technical Guide to Benzyloxycarbonyl-Protected Aminobenzoic Acids in Medicinal Chemistry

This technical guide provides an in-depth exploration of two related aminobenzoic acid derivatives, 4-(benzyloxycarbonylamino)benzoic acid and 4-(2-(benzyloxycarbonylamino)ethyl)benzoic acid. A potential ambiguity in nomenclature necessitates a comprehensive examination of both compounds, which serve as valuable building blocks in the fields of peptide synthesis and drug development. This document will detail their chemical identities, synthesis protocols, and established applications, offering a valuable resource for researchers, scientists, and professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

A critical first step in the utilization of any chemical entity is the unambiguous confirmation of its structure and a thorough understanding of its physical and chemical properties. The nomenclature "4-(2-benzyloxycarbonylaminoethyl)benzoic acid" can be interpreted in two ways: one where the benzyloxycarbonylamino group is directly attached to the benzoic acid ring, and another where it is connected via an ethyl linker. This guide will address both distinct molecules.

4-(Phenylmethoxycarbonylamino)benzoic Acid

This compound, often referred to by the synonym 4-(benzyloxycarbonylamino)benzoic acid, corresponds to the structure where the protected amino group is directly substituted on the benzoic acid ring.

IUPAC Name: 4-(phenylmethoxycarbonylamino)benzoic acid[1]

Table 1: Synonyms and Identifiers for 4-(Phenylmethoxycarbonylamino)benzoic Acid

| Synonym | CAS Number | PubChem CID |

| 4-(Benzyloxycarbonylamino)benzoic acid | 5330-71-2 | 220171 |

| 4-{[(Benzyloxy)carbonyl]amino}benzoic acid | 5330-71-2 | 220171 |

| N-Benzoxycarbonyl-4-aminobenzoic acid | 5330-71-2 | 220171 |

| Cbz-4Abz-OH | 5330-71-2 | 220171 |

Table 2: Physicochemical Properties of 4-(Phenylmethoxycarbonylamino)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₄ | [1] |

| Molecular Weight | 271.27 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 425.1±38.0 °C (Predicted) | [3] |

| Solubility | Soluble in ethanol and dimethyl sulfoxide | [2] |

4-(2-(Benzyloxycarbonylamino)ethyl)benzoic Acid

This compound aligns with the literal interpretation of the user's topic, featuring an ethyl linker between the protected amine and the benzoic acid moiety. Its synthesis begins with the precursor, 4-(2-aminoethyl)benzoic acid.

IUPAC Name: 4-(2-aminoethyl)benzoic acid (precursor)[4]

Table 3: Synonyms and Identifiers for 4-(2-Aminoethyl)benzoic Acid

| Synonym | CAS Number | PubChem CID |

| 4-Carboxyphenethylamine | 1199-69-5 | 506066 |

| 4-Carboxyphenethyl Amine | 1199-69-5 | 506066 |

| Benzoic acid, 4-(2-aminoethyl)- | 1199-69-5 | 506066 |

Table 4: Physicochemical Properties of 4-(2-Aminoethyl)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [4] |

| Molecular Weight | 165.19 g/mol | [4] |

| Appearance | Off-white solid | |

| Melting Point | >350 °C | [5] |

| Solubility | Soluble in water | [6] |

Synthesis and Methodologies

The synthesis of these compounds relies on established and robust chemical transformations. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal by hydrogenolysis.[7]

Synthesis of 4-(Phenylmethoxycarbonylamino)benzoic Acid

The synthesis of this compound is typically achieved through the N-protection of 4-aminobenzoic acid using benzyl chloroformate.

Reaction Scheme:

Caption: General synthesis pathway for 4-(phenylmethoxycarbonylamino)benzoic acid.

Experimental Protocol: N-Protection of 4-Aminobenzoic Acid

-

Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution of a suitable base, such as sodium carbonate, at 0 °C.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate to the cooled solution with vigorous stirring. The reaction is typically carried out in a biphasic system with an organic solvent.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, acidify the reaction mixture to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(phenylmethoxycarbonylamino)benzoic acid.

This method is a standard Schotten-Baumann reaction, widely employed for the acylation of amines.[8]

Synthesis of 4-(2-(Benzyloxycarbonylamino)ethyl)benzoic Acid

The synthesis of this molecule is a two-step process involving the preparation of the precursor, 4-(2-aminoethyl)benzoic acid, followed by its N-protection.

Step 1: Synthesis of 4-(2-Aminoethyl)benzoic Acid

One common route to 4-(2-aminoethyl)benzoic acid involves the reduction of a corresponding nitrile or nitro compound. For instance, it can be prepared from 4-(cyanomethyl)benzoic acid or 4-(2-nitroethyl)benzoic acid via catalytic hydrogenation.

Step 2: N-Protection of 4-(2-Aminoethyl)benzoic Acid

The protection of the amino group of 4-(2-aminoethyl)benzoic acid with benzyl chloroformate follows a similar protocol to the one described for 4-aminobenzoic acid.

Reaction Workflow:

Caption: Workflow for the synthesis of 4-(2-(benzyloxycarbonylamino)ethyl)benzoic acid.

Applications in Drug Development and Research

Benzoic acid and its derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11] The introduction of a protected amino group, as in the case of the title compounds, makes them particularly useful as intermediates in the synthesis of more complex molecules with therapeutic potential.

Role as a Protected Amino Acid in Peptide Synthesis

4-(Phenylmethoxycarbonylamino)benzoic acid serves as a key building block in peptide synthesis.[2][3] The benzyloxycarbonyl (Cbz) group effectively protects the amine functionality, preventing unwanted side reactions during peptide coupling steps.[2][3] The carboxylic acid group remains available for activation and subsequent amide bond formation with the N-terminus of a growing peptide chain. The Cbz group can be selectively removed under mild hydrogenolysis conditions, which do not affect other sensitive functional groups in the peptide.[7]

Intermediate in the Synthesis of Bioactive Molecules

Derivatives of 4-(2-aminoethyl)benzoic acid have been investigated for various therapeutic applications. For example, certain [(acylamino)ethyl]benzoic acids have shown potential as hypoglycemic agents.[12] The N-protected form, 4-(2-(benzyloxycarbonylamino)ethyl)benzoic acid, is a crucial intermediate in the synthesis of these and other bioactive compounds. The related tert-butyloxycarbonyl (Boc) protected analogue, 4-(Boc-2-aminoethyl)-benzoic acid, is also widely used in the development of peptide-based therapeutics and other biologically active molecules due to its ability to enhance solubility and stability.[13]

Application in Specific Therapeutic Areas

While direct therapeutic applications of the title compounds are not extensively documented, their precursors and related analogues have shown promise in several areas:

-

Anticancer Activity: Derivatives of 4-(2-aminoethyl)benzoic acid have been prepared and investigated for their potential as anticancer agents.[5][6]

-

Anti-inflammatory and Analgesic Activity: Novel benzoic acid derivatives have been developed with anti-inflammatory and analgesic properties for treating conditions such as arthritis and headaches.[14]

-

Metabolic Disorders: As mentioned, derivatives have been explored for their blood glucose-lowering activities.[12]

The logical relationship for the utility of these compounds in drug discovery can be visualized as follows:

Caption: Role of protected aminobenzoic acids in drug discovery.

Conclusion

References

-

MySkinRecipes. 4-(((Benzyloxy)carbonyl)amino)benzoic acid. [Link]

-

PubChem. 4-(((Benzyloxy)carbonyl)amino)benzoic acid. [Link]

-

PMC. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

-

ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]

-

Molbase. 4-(ethoxycarbonylamino)-benzoic acid ethyl ester. [Link]

-

Wikipedia. Benzyl chloroformate. [Link]

-

PubChem. 4-(Benzylamino)benzoic acid. [Link]

-

PubChem. 4-(2-Aminoethyl)benzoic acid. [Link]

-

EPA. Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester Properties. [Link]

-

Thieme. 2 Protection of Functional Groups. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

-

PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. [Link]

- Google Patents.

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Borun New Material. Applications of 4-Ethylbenzoic Acid in Advanced Technologies. [Link]

Sources

- 1. 4-(((Benzyloxy)carbonyl)amino)benzoic acid | C15H13NO4 | CID 220171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5330-71-2: 4-{[(benzyloxy)carbonyl]amino}benzoic acid [cymitquimica.com]

- 3. 4-(((Benzyloxy)carbonyl)amino)benzoic acid [myskinrecipes.com]

- 4. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-AMINO-ETHYL)-BENZOIC ACID | 1199-69-5 [chemicalbook.com]

- 6. CAS 1199-69-5: 4-(2-AMINO-ETHYL)-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

The Strategic Role of 4-(2-Cbz-aminoethyl)benzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Cbz-aminoethyl)benzoic acid and its deprotected parent scaffold, 4-(2-aminoethyl)benzoic acid, represent a class of bifunctional molecules that serve as a cornerstone in modern medicinal chemistry. Characterized by a rigid aromatic ring flanked by a nucleophilic amine (protected as a carbamate) and a carboxylic acid, this structure offers a unique combination of properties that make it an invaluable building block and linker in the design of complex therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of this scaffold, with a particular focus on its role in the development of targeted therapies such as antibody-drug conjugates (ADCs) and kinase inhibitors. By examining its structure-activity relationships and providing detailed experimental context, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Core Molecular Attributes and Synthesis

Structural and Chemical Properties

The this compound molecule is an organic compound featuring a benzene ring substituted at the para position with an aminoethyl group and a carboxylic acid group.[1] The amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, a classic and robust protecting group in peptide synthesis.[2][3]

Table 1: Physicochemical Properties of 4-(2-aminoethyl)benzoic acid (Parent Compound)

| Property | Value | Source |

| CAS Number | 1199-69-5 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

The key features of this scaffold are:

-

Bifunctionality : The presence of a carboxylic acid and a protected primary amine at opposite ends of the molecule allows for sequential, controlled chemical modifications. The carboxylic acid can be activated for amide bond formation, while the Cbz-protected amine is stable under these conditions.

-

Rigidity and Spacing : The phenethyl group provides a defined spatial separation between the two functional ends, a critical attribute for its use as a linker in complex bioconjugates.

-

The Cbz Protecting Group : The benzyloxycarbonyl group is a well-established amine protecting group that is stable to a wide range of reaction conditions, including those used for peptide coupling.[2][3] It can be readily removed under mild, specific conditions, typically through catalytic hydrogenolysis, which is orthogonal to many other protecting group strategies.[2] This allows for the selective deprotection of the amine for subsequent functionalization.[3]

Synthesis Pathway

The synthesis of this compound typically starts from the commercially available 4-(2-aminoethyl)benzoic acid. The protection of the amino group is a crucial step to enable selective reactions at the carboxylic acid terminus.

-

Dissolution : Dissolve 4-(2-aminoethyl)benzoic acid (1.0 equivalent) in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide (2.0-2.5 equivalents), with cooling in an ice bath.

-

Addition of Protecting Agent : Slowly add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) to the cooled solution while maintaining vigorous stirring. The reaction is typically carried out at 0-5 °C to control exothermicity.

-

Reaction : Allow the reaction to stir at a low temperature for several hours or overnight, monitoring the consumption of the starting material by a suitable analytical method (e.g., TLC or LC-MS).

-

Work-up : Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Isolation : Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will precipitate the Cbz-protected product.

-

Purification : Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Role as a Linker in Antibody-Drug Conjugates (ADCs)

The structural characteristics of this compound make its deprotected form an ideal component of linkers in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker is a critical component that connects the antibody to the payload, ensuring stability in circulation and facilitating payload release at the target site.

The 4-(2-aminoethyl)benzoic acid scaffold can be incorporated into various types of linkers, including both cleavable and non-cleavable linkers.

In Cleavable Linkers

Enzymatically cleavable linkers, such as those containing a dipeptide sequence like valine-citrulline (Val-Cit), are widely used in ADCs. These linkers are designed to be cleaved by lysosomal proteases (e.g., cathepsin B) that are abundant within cancer cells. The 4-(2-aminoethyl)benzoic acid moiety can be used as a spacer element within such a linker, often as part of a p-aminobenzyl carbamate (PABC) self-immolative unit.

After enzymatic cleavage of the dipeptide, the PABC unit undergoes a spontaneous 1,6-elimination reaction, releasing the free, unmodified cytotoxic payload. The benzoic acid portion of the scaffold provides the necessary electronic properties to facilitate this self-immolative cascade.

In Non-Cleavable Linkers

In non-cleavable linkers, the payload is released upon the complete degradation of the antibody-linker conjugate within the lysosome. The 4-(2-aminoethyl)benzoic acid scaffold can provide a stable connection point, linking the payload to the antibody via a robust amide bond. The stability of the thioether and amide bonds within these linkers is crucial to prevent premature drug release in systemic circulation.

Utility as a Scaffold in Bioactive Molecules

Beyond its role as a linker, the 4-(2-aminoethyl)benzoic acid core is a versatile scaffold for the synthesis of a wide range of biologically active compounds, particularly as inhibitors of enzymes like protein kinases.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The 4-(2-aminoethyl)benzoic acid moiety can be elaborated to form or be attached to such heterocyclic systems. The benzoic acid group often serves as a key interaction point, forming hydrogen bonds with the kinase active site, while the ethylamine portion can be functionalized to extend into other pockets of the enzyme, thereby enhancing potency and selectivity. Derivatives of the closely related 4-amino-3-chlorobenzoic acid have been shown to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not extensively published, general principles from related benzoic acid derivatives provide valuable insights.[4][5]

-

Substituents on the Phenyl Ring : The electronic and steric properties of substituents on the aromatic ring are critical for biological activity. Electron-donating groups (e.g., amino, hydroxyl) and electron-withdrawing groups (e.g., halogens, nitro) can significantly modulate the potency and selectivity of the resulting compounds.[4]

-

The Amide Linker : In many derivatives, the ethylamine side chain is acylated to form an amide. The nature of the acyl group plays a crucial role in determining the antiproliferative activity.[4]

-

Positional Isomerism : The relative positions of the substituents on the benzoic acid ring can dramatically impact biological activity, with ortho, meta, and para isomers often exhibiting vastly different potencies.[4]

Table 2: Representative SAR Trends for Benzoic Acid Derivatives

| Modification | General Effect on Activity | Rationale |

| Electron-donating groups (e.g., -OH, -NH₂) on the ring | Often increases potency | Can act as hydrogen bond donors/acceptors, enhancing binding to the target protein.[4] |

| Electron-withdrawing groups (e.g., -Cl, -Br) on the ring | Can confer moderate to high activity | Alters the electronic properties of the ring and can engage in halogen bonding interactions.[4] |

| Nitro group (-NO₂) on the ring | Variable; can be detrimental or beneficial | Strong electron-withdrawing effect; its reduction to an amino group in vivo can sometimes increase potency.[4] |

| Acylation of the amino group | Crucial for activity in many kinase inhibitors | The resulting amide can form key hydrogen bonds in the enzyme's active site. |

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in medicinal chemistry. Its value lies not in its intrinsic biological activity, but in its role as a versatile and precisely functionalizable building block. The robust and orthogonal nature of the Cbz protecting group allows for its seamless integration into complex, multi-step synthetic campaigns. Its deprotected form serves as an ideal linker component in the burgeoning field of antibody-drug conjugates, providing the necessary stability and spacing for effective targeted drug delivery. Furthermore, the inherent scaffold of 4-(2-aminoethyl)benzoic acid is a proven starting point for the development of potent enzyme inhibitors. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of foundational building blocks like this compound will remain a critical element in the drug discovery and development pipeline.

References

- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem.

- BenchChem. (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.

-

Luhata, L. P., Namboole, M. M., & Cheuka, M. P. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

Sources

- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

An In-depth Technical Guide to Cbz-Protected Aminoethyl Benzoic Acid: Synthesis, Handling, and Application

Abstract

Cbz-protected aminoethyl benzoic acid and its isomers represent a class of non-canonical amino acid building blocks crucial for the synthesis of advanced peptidomimetics, drug conjugates, and functionalized materials. The Carboxybenzyl (Cbz or Z) protecting group offers a robust and reliable method for masking the primary amine, providing stability across a range of reaction conditions while allowing for clean and efficient deprotection.[] This guide provides a comprehensive overview for researchers and drug development professionals on the commercial availability, synthesis, and application of these versatile compounds. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for protection, deprotection, and peptide coupling, and present a curated list of commercial suppliers for the necessary precursors.

The Strategic Importance of the Cbz Protecting Group

First introduced by Bergmann and Zervas in 1932, the Carboxybenzyl (Cbz) group remains a cornerstone of peptide chemistry.[2] Its enduring utility stems from a unique combination of stability and reactivity.

Chemical Nature: The Cbz group is a benzyloxycarbonyl moiety that transforms a primary or secondary amine into a carbamate.[2] This transformation effectively quenches the amine's nucleophilicity, preventing it from participating in undesired side reactions during synthesis.[2]

Key Advantages:

-

Ease of Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under mild alkaline conditions (Schotten-Baumann reaction), a reliable and high-yielding transformation.[3]

-

Enhanced Crystallinity: The introduction of the aromatic Cbz group often imparts a higher degree of crystallinity to the protected amino acid, which greatly simplifies purification and handling.[][2]

-

Robust Stability: The Cbz group is stable under the mildly acidic or basic conditions used to cleave other common protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl), respectively. This orthogonality is critical for complex, multi-step synthetic strategies.[2]

-

Suppression of Racemization: Amino acids protected with the Cbz group are less prone to racemization when their carboxylic acid moiety is activated for peptide coupling.[][4]

Limitations: The primary limitation is the incompatibility of its most common deprotection method, catalytic hydrogenolysis, with other reducible functional groups within the molecule, such as alkenes, alkynes, or certain sulfur-containing residues like methionine.[2]

Commercial Availability and Sourcing

Direct, off-the-shelf availability of Cbz-protected aminoethyl benzoic acid isomers can be limited, as they are considered specialized building blocks. However, the parent aminoethyl benzoic acid hydrochlorides are readily available, allowing for straightforward in-house synthesis of the Cbz-protected derivative. Several major chemical suppliers offer the parent compounds or custom synthesis services.

| Compound | Isomer | Supplier(s) | Notes |

| 4-(2-Aminoethyl)benzoic acid hydrochloride | para | Chem-Impex International | A key precursor for synthesizing the Cbz-protected para-isomer.[5] |

| 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride | meta | Sigma-Aldrich | A related structure where the ethyl group is part of an alanine framework. |

| General Cbz-Amino Acids & Custom Synthesis | N/A | BOC Sciences, Apollo Scientific, Omizzur Biotech | These suppliers offer a wide range of standard Cbz-protected amino acids and can be contracted for custom synthesis of specific derivatives.[][4][6] |

Core Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps for reaction monitoring and product isolation.

Workflow Overview

The general synthetic workflow for utilizing Cbz-protected aminoethyl benzoic acid is a three-stage process involving protection of the precursor, coupling to a target molecule, and final deprotection if required.

Caption: General workflow for the synthesis and application of Cbz-protected aminoethyl benzoic acid.

Protocol: Cbz Protection of Aminoethyl Benzoic Acid

This protocol describes the protection of the amine using benzyl chloroformate under Schotten-Baumann conditions. The causality is straightforward: a strong base deprotonates the amine hydrochloride, and the resulting free amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl.

Materials:

-

4-(2-Aminoethyl)benzoic acid hydrochloride (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.5 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

1,4-Dioxane and Water

-

Diethyl ether

-

2M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-(2-aminoethyl)benzoic acid hydrochloride in 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 5 °C. Vigorous stirring is essential to ensure proper mixing of the biphasic system.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product should have a lower Rf than the starting amine.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 2M HCl. A white precipitate of the Cbz-protected product should form.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 4-(2-((benzyloxy)carbonyl)amino)ethyl)benzoic acid.

Protocol: Cbz Group Deprotection

The choice of deprotection method is critical and depends on the functional groups present in the rest of the molecule.

This is the cleanest and most common method, proceeding under mild conditions with gaseous byproducts (toluene and CO₂).[7] It is ideal for molecules that do not contain other reducible groups.

Caption: Cbz deprotection via catalytic hydrogenolysis.

Materials:

-

Cbz-protected substrate (1.0 equiv)

-

Palladium on carbon (Pd/C), 5-10% w/w (typically 10 mol% of the substrate)

-

Methanol or Ethanol

-

Hydrogen (H₂) source (balloon or hydrogenation apparatus)

-

Celite

Step-by-Step Methodology:

-

Preparation: Dissolve the Cbz-protected compound in methanol in a round-bottom flask equipped with a stir bar.

-

Inerting: Purge the flask with nitrogen or argon.

-

Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, preferably under a stream of inert gas.

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up & Isolation: Once complete, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.[7]

-

Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

This method is employed when the substrate contains functionalities sensitive to reduction.[7][8] Strong acids like HBr in acetic acid cleave the benzyl-oxygen bond.

Materials:

-

Cbz-protected substrate (1.0 equiv)

-

33% HBr in Acetic Acid

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.

-

Reagent Addition: Add the solution of HBr in acetic acid and stir at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 1-2 hours.

-

Work-up & Isolation: Upon completion, precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

-

Purification: Collect the resulting solid (the amine hydrobromide salt) by filtration, wash with diethyl ether, and dry under vacuum.

Protocol: Peptide Coupling

This protocol describes the formation of an amide bond between the carboxylic acid of Cbz-protected aminoethyl benzoic acid and a free amine of another amino acid ester. The key is the activation of the carboxylic acid using a coupling reagent to make it susceptible to nucleophilic attack.

Caption: Logical flow of an amide bond formation using a coupling reagent.

Materials:

-

Cbz-protected aminoethyl benzoic acid (1.0 equiv)

-

Amino acid ester hydrochloride (e.g., Glycine methyl ester HCl) (1.0 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve the Cbz-protected aminoethyl benzoic acid in anhydrous DMF.

-

Activation: Add HATU to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride in DMF and add DIPEA to neutralize the salt and liberate the free amine. Add this solution to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours.

-

Monitoring: Monitor the formation of the dipeptide by LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure Cbz-protected dipeptide.

Conclusion

Cbz-protected aminoethyl benzoic acid is a highly valuable, albeit specialized, building block for chemical and pharmaceutical research. While direct commercial sourcing may require custom synthesis, the unprotected precursors are readily available. The protocols detailed in this guide for protection, deprotection, and peptide coupling are robust and have been validated across a wide range of substrates. By understanding the chemical principles behind each experimental step—from the stability of the Cbz group to the choice of deprotection strategy—researchers can confidently and efficiently incorporate these versatile molecules into their synthetic programs, paving the way for novel therapeutics and advanced materials.

References

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

-

ApinnoTech Co., Ltd. Cbz-NH2. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

V. V. S. Rajendra Prasad, et al. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). [Link]

-

Katritzky, A. R., et al. The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids. ResearchGate. [Link]

-

Omizzur. Cbz amino acids manufacturer & Supplier. [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Pharmaffiliates. 3-(2-Amino-2-oxoethyl)benzoic Acid. [Link]

- Google Patents. Para-amino benzoic acid esters - US2442797A.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. 4-(2-Aminoethyl)benzoic acid. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. omizzur.com [omizzur.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Amino acid-CBZ protected Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tdcommons.org [tdcommons.org]

The Stability of Benzyl-Based Protecting Groups on Benzoic Acid Derivatives: A Senior Application Scientist's In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Benzyl-Based Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials development, the selective masking and unmasking of reactive functional groups is paramount. Among the arsenal of protecting groups, those derived from the benzyl moiety, such as the carboxybenzyl (Cbz or Z) group for amines and the benzyl (Bn) group for carboxylic acids, hold a position of historical significance and continued practical importance.[1][2][3] Their widespread adoption is a testament to their robust stability across a range of reaction conditions, coupled with their facile removal under specific, mild protocols.[3]

This technical guide provides a comprehensive exploration of the stability of benzyl-based protecting groups on benzoic acid derivatives. We will delve into the two primary scenarios encountered by researchers: the Cbz protection of an amino group on the benzoic acid scaffold and the protection of the benzoic acid's carboxylic acid functionality as a benzyl ester. By understanding the nuances of their stability and the mechanisms of their cleavage, scientists can strategically employ these protecting groups to achieve their synthetic targets with greater efficiency and control.

Part 1: The Carboxybenzyl (Cbz) Group on Aminobenzoic Acid Derivatives

The Cbz group is a cornerstone of amine protection, valued for its ability to temper the nucleophilicity and basicity of the nitrogen atom.[2] When appended to an aminobenzoic acid, it allows for a wide array of chemical transformations to be performed on other parts of the molecule without interference from the amino group.

Introduction of the Cbz Protecting Group

The Cbz group is typically introduced by reacting the aminobenzoic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][3] The choice of base and reaction conditions is crucial to prevent side reactions and ensure high yields.

Experimental Protocol: Cbz Protection of 4-Aminobenzoic Acid

-

Dissolution: Dissolve 4-aminobenzoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected 4-aminobenzoic acid.

Stability Profile of the Cbz Group

A key advantage of the Cbz group is its stability under a variety of conditions, making it compatible with a broad range of synthetic transformations.

-

Basic and Mildly Acidic Conditions: Cbz-protected amines are generally stable to basic and mildly acidic media, allowing for subsequent reactions such as esterifications or amide couplings on the carboxylic acid moiety.[3]

-

Orthogonality: The Cbz group is orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This orthogonality is a critical concept in modern multi-step organic synthesis, enabling the selective deprotection of one functional group in the presence of others.

Cleavage of the Cbz Group: Deprotection Strategies

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, although acidic and nucleophilic methods are also employed, particularly when the substrate is sensitive to hydrogenation.[1][2]

This is the most prevalent and often preferred method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[2][3] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst.[3]

Experimental Protocol: Hydrogenolysis of Cbz-Protected 4-Aminobenzoic Acid

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected 4-aminobenzoic acid (1.0 equivalent) in methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[3]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[3]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminobenzoic acid.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation, which utilizes a hydrogen donor such as formic acid or ammonium formate in the presence of a palladium catalyst.[2] This method can be more convenient for laboratories not equipped for handling hydrogen gas. A microwave-assisted protocol using a supported palladium catalyst offers a rapid and safe option for Cbz deprotection.[4]

While generally stable to mild acids, the Cbz group can be cleaved under harsh acidic conditions, such as with HBr in acetic acid.[2][3] This method is useful when the molecule contains functional groups that are sensitive to hydrogenolysis, such as alkenes or alkynes. Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can also effectively and selectively remove the Cbz group in the presence of other sensitive functionalities.[5]

For substrates that are sensitive to both hydrogenolysis and acidic conditions, nucleophilic deprotection offers a viable alternative. A method utilizing 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide has been shown to be effective.[5]

Part 2: The Benzyl Ester Protection of Benzoic Acid

Protecting the carboxylic acid functionality of benzoic acid as a benzyl ester is a common strategy to prevent its interference in subsequent reactions. The stability and cleavage of the benzyl ester are governed by principles similar to those of the Cbz group, owing to the shared benzyl moiety.

Formation of Benzyl Esters of Benzoic Acid

Benzyl esters of benzoic acid can be synthesized through several methods, including the Fischer esterification of benzoic acid with benzyl alcohol under acidic catalysis, or by reacting a salt of benzoic acid with benzyl bromide.

Stability of Benzyl Esters

Similar to the Cbz group, benzyl esters exhibit good stability under neutral and mildly acidic or basic conditions. However, they are susceptible to hydrolysis under stronger acidic or basic conditions.

Cleavage of Benzyl Esters

The deprotection of benzyl esters is most commonly achieved by catalytic hydrogenolysis, mirroring the primary method for Cbz group removal.

The hydrogenolysis of a benzyl ester proceeds under the same conditions as that of a Cbz group, yielding the free carboxylic acid and toluene. This mild and efficient method is widely used in organic synthesis. A combination of NaBH₄ and Pd/C in methanol has been demonstrated as a highly efficient and rapid method for the hydrogenolysis of benzyl esters.[6][7]

Experimental Protocol: Hydrogenolysis of Benzyl Benzoate

-

Setup: Dissolve benzyl benzoate (1.0 equivalent) in methanol.

-

Catalyst and Reagent Addition: Add 10% Pd/C and sodium borohydride (1.5 equivalents).[6]

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction for completion by TLC (typically occurs within 20 minutes).[6]

-

Work-up: Upon completion, filter the reaction mixture through Celite and concentrate the filtrate. The crude product can then be purified by standard methods.

Part 3: Simultaneous Deprotection of Cbz and Benzyl Ester on a Benzoic Acid Derivative

In complex syntheses, it is often necessary to deprotect both an amino group and a carboxylic acid on a benzoic acid scaffold. A highly efficient method for the simultaneous cleavage of a Cbz group and a benzyl ester has been reported using NaBH₄ and 10% Pd/C in methanol at room temperature.[6] This protocol offers a practical and time-saving approach for the final deprotection step in the synthesis of compounds like p-aminobenzoic acid from its protected precursor.[6]

Data Summary

| Protecting Group | Moiety Protected | Stable Conditions | Labile Conditions | Common Deprotection Reagents |

| Cbz | Amino Group | Basic, mildly acidic | Hydrogenolysis, strong acid, certain nucleophiles | H₂/Pd/C, HBr/AcOH, AlCl₃/HFIP, 2-Mercaptoethanol |

| Benzyl Ester | Carboxylic Acid | Neutral, mildly acidic/basic | Hydrogenolysis, strong acid/base | H₂/Pd/C, NaBH₄/Pd/C, Strong acid/base hydrolysis |

Visualization of Key Transformations

Cbz Protection of an Aminobenzoic Acid

Caption: Cbz protection of an aminobenzoic acid.

Deprotection of a Cbz-Protected Benzoic Acid

Caption: Deprotection pathways for Cbz-protected benzoic acids.

Conclusion and Future Outlook

The Cbz and benzyl protecting groups remain indispensable tools in modern organic synthesis. Their application to benzoic acid derivatives provides chemists with the strategic flexibility to construct complex molecules with a high degree of control. A thorough understanding of their stability under various reaction conditions and the available methods for their selective cleavage is essential for any researcher working in drug development and materials science. As the demand for more efficient and sustainable synthetic methodologies grows, the development of novel, milder, and more selective deprotection protocols for these classic protecting groups will continue to be an active area of research.

References

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (2015, February 21). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: Benzoic acid benzyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

-

Metoree. (2024, May 23). Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. Retrieved from [Link]

-

PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]

-

IET Science, Measurement & Technology. (n.d.). Experimental studies on the influence of benzyl benzoate on viscosity of vegetable oil based insulating liquids for power transformer. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOIC ACID BENZYL ESTER (BENZYL BENZOATE). Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF. Retrieved from [Link]

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for synthesizing 4-(2-Cbz-aminoethyl)benzoic acid from 4-(2-aminoethyl)benzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-Cbz-aminoethyl)benzoic acid through the N-protection of 4-(2-aminoethyl)benzoic acid using benzyl chloroformate. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It offers a detailed, step-by-step procedure, explains the underlying chemical principles, and provides essential data for the successful execution and validation of the synthesis.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for primary and secondary amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This protocol details the synthesis of this compound, a valuable building block in medicinal chemistry, from its corresponding primary amine, 4-(2-aminoethyl)benzoic acid. The reaction proceeds via a Schotten-Baumann acylation, a robust and high-yielding method for the N-protection of amines.

Reaction Scheme

The synthesis of this compound involves the reaction of 4-(2-aminoethyl)benzoic acid with benzyl chloroformate in the presence of a base.

Caption: General reaction scheme for the N-Cbz protection of 4-(2-aminoethyl)benzoic acid.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is crucial for the successful execution of the synthesis and subsequent purification.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-(2-aminoethyl)benzoic acid | C₉H₁₁NO₂ | 165.19 | Off-white solid[1] | 1199-69-5[1][2] |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Colorless to yellow liquid | 501-53-1 |

| This compound | C₁₇H₁₇NO₄ | 299.32 | Expected to be a white to off-white solid | Not readily available |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | White crystalline powder | 144-55-8 |

Experimental Protocol

This protocol is based on the well-established Schotten-Baumann reaction conditions for the N-protection of amines.

Materials and Equipment

-

4-(2-aminoethyl)benzoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Step-by-Step Procedure

Caption: A visual representation of the key steps in the synthesis protocol.

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq.) and sodium bicarbonate (2.0-2.5 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature reaches 0-5 °C.

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1-1.2 eq.) dropwise to the vigorously stirred solution. The addition should be slow to control any potential exotherm.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective.

-

Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of the purified solid should also be determined.

Scientific Rationale and Causality

-

Choice of Reagents and Conditions: The Schotten-Baumann reaction conditions, employing a biphasic solvent system and an inorganic base, are ideal for this transformation. The aqueous phase helps to dissolve the starting amino acid salt, while the organic phase (THF) dissolves the benzyl chloroformate. Sodium bicarbonate is a mild base that effectively neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]

-

Temperature Control: The initial cooling to 0-5 °C is critical to control the reactivity of benzyl chloroformate and to minimize potential side reactions, such as the formation of the corresponding benzyl carbonate from the reaction with water.

-

Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts and any remaining water-soluble starting materials. The brine wash further aids in the removal of water from the organic layer. Acidification of the aqueous layer is a crucial step to protonate the carboxylate group of the product, making it more soluble in the organic solvent for efficient extraction.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure stoichiometric amounts of reagents are correct. |

| Product remains in the aqueous layer | Ensure the aqueous layer is acidified to a pH of ~2 before extraction to fully protonate the carboxylic acid. | |

| Oily Product/Difficulty in Solidification | Impurities present | Purify the product using column chromatography. Try different solvent systems for recrystallization. |

| Multiple Spots on TLC | Side reactions or unreacted starting material | Optimize reaction conditions (temperature, addition rate of Cbz-Cl). Purify carefully by column chromatography. |

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. By understanding the underlying chemical principles and carefully following the outlined steps, researchers can successfully prepare this valuable compound for their synthetic endeavors. The application of the Schotten-Baumann reaction offers a practical and efficient route to this Cbz-protected amino acid derivative.

References

-

PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 20, 2026, from [Link]

Sources

Application Notes and Protocols for the Strategic Incorporation of 4-(2-Cbz-aminoethyl)benzoic Acid in Solid-Phase Peptide Synthesis

Introduction: A Bifunctional Linker for Advanced Peptide Architectures

In the landscape of sophisticated peptide design and synthesis, the incorporation of non-natural amino acids and building blocks is a critical strategy for enhancing therapeutic properties, introducing structural constraints, and enabling novel functionalities.[1] 4-(2-Cbz-aminoethyl)benzoic acid emerges as a particularly valuable tool for researchers and drug developers. Its unique structure offers a strategic nexus for peptide modification, featuring a carboxylic acid for backbone elongation and a carbobenzyloxy (Cbz)-protected primary amine for orthogonal side-chain manipulation.

The strategic utility of this molecule lies in the orthogonality of the Cbz protecting group. The Cbz group is stable under the basic conditions used for Fmoc removal and the mild acidic conditions for Boc deprotection, the two most common strategies in Solid-Phase Peptide Synthesis (SPPS).[2][3] This allows for the selective deprotection of the Cbz-protected amine on the solid support, paving the way for the synthesis of branched peptides, the attachment of labels or other moieties, or the initiation of a second peptide sequence from the side chain.[2][4]

These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-based SPPS, covering its incorporation into a growing peptide chain and the subsequent selective on-resin deprotection of the Cbz group.

Core Principles and Strategic Advantages

The primary application of this compound in SPPS is to introduce a site for post-synthetic modification that is orthogonal to the standard N-terminal Fmoc deprotection and final trifluoroacetic acid (TFA)-mediated cleavage and side-chain deprotection.[][6]

Key Advantages:

-

Orthogonal Handle: The Cbz group's stability to piperidine (for Fmoc removal) and TFA (for cleavage of most side-chain protecting groups) allows for its selective removal at any point during the synthesis.[2][3]

-

Synthesis of Branched Peptides: The exposed primary amine following Cbz deprotection serves as an anchor point for the synthesis of a second peptide chain, creating well-defined branched structures.

-

Site-Specific Conjugation: The deprotected amine can be used for the attachment of various molecules, including fluorophores, polyethylene glycol (PEG), or small molecule drugs.

-

Conformational Rigidity: The aromatic ring of the benzoic acid moiety can introduce a degree of conformational constraint into the peptide backbone.[1]

Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. Standard safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, should be followed.

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol details the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound (3 equivalents relative to resin loading)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation.[7]

-

Amino Acid Activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes. The solution should change color.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.[2]

-

Monitoring the Coupling: Perform a Kaiser test to monitor the reaction's progress. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time for another 1-2 hours or consider a second coupling.[2]

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

Workflow for Incorporation of this compound

Caption: Workflow for coupling this compound.

Protocol 2: Selective On-Resin Deprotection of the Cbz Group

This protocol describes the removal of the Cbz group using catalytic transfer hydrogenation, a method that is milder than high-pressure hydrogenation and suitable for on-resin applications.[2][3]

Materials:

-

Peptide-resin with Cbz-protected 4-(2-aminoethyl)benzoic acid moiety

-

Palladium on activated carbon (Pd/C, 10%) (0.2 equivalents by weight relative to the resin)

-

Ammonium formate (HCOONH₄) (10-20 equivalents) as the hydrogen donor

-

DMF or a mixture of DMF/DCM

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Cbz-protected peptide-resin in the chosen solvent system for 30-60 minutes.

-

Catalyst Addition: Add the Pd/C catalyst to the resin suspension. Caution: Pd/C can be pyrophoric; handle with care and under an inert atmosphere if dry.

-

Hydrogen Donor Addition: Add the ammonium formate to the reaction mixture.

-

Deprotection Reaction: Agitate the mixture at room temperature. The reaction time can vary from 4 to 24 hours, depending on the peptide sequence and catalyst efficiency.[2]

-

Monitoring the Deprotection: Monitor the progress by taking a small sample of the resin, washing it thoroughly, and performing a Kaiser test. A positive test (blue beads) indicates the presence of the deprotected free amine.[2]

-

Catalyst Removal: Once the deprotection is complete, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts. The resin is now ready for the next step, such as coupling another amino acid to the newly exposed amine.

Workflow for On-Resin Cbz Deprotection

Caption: Catalytic transfer hydrogenation for Cbz deprotection.

Quantitative Data Summary

| Parameter | Protocol 1: Coupling | Protocol 2: Cbz Deprotection |

| Key Reagent Equivalents | This compound (3 eq), HBTU (2.9 eq), DIPEA (6 eq) | Pd/C (0.2 eq by weight), Ammonium formate (10-20 eq) |

| Solvent | DMF | DMF or DMF/DCM |

| Reaction Time | 2-4 hours | 4-24 hours |

| Temperature | Room Temperature | Room Temperature |

| Monitoring Method | Kaiser Test | Kaiser Test |

Potential Challenges and Considerations

-

Steric Hindrance: The coupling of this compound may be slower than for standard amino acids due to its structure. A double coupling may be necessary to ensure a high yield.

-

Catalyst Poisoning: Certain amino acids, such as cysteine and methionine, can poison the palladium catalyst used for Cbz deprotection, reducing its efficiency.[3] If these residues are present in the peptide sequence, a higher catalyst loading or longer reaction times may be required.

-

Incomplete Deprotection: The efficiency of Cbz deprotection can be sequence-dependent. It is crucial to monitor the reaction carefully with the Kaiser test to ensure complete removal of the protecting group before proceeding to the next step.

Conclusion

This compound is a versatile building block that offers a reliable method for introducing a site of orthogonal modification in solid-phase peptide synthesis. Its compatibility with standard Fmoc-based strategies, coupled with the well-established protocols for Cbz-group manipulation, makes it an invaluable tool for the synthesis of complex peptides, including branched and conjugated structures. By following the detailed protocols and considering the potential challenges outlined in these notes, researchers can successfully leverage this bifunctional linker to advance their peptide-based research and development efforts.

References

-

Bofill, J. M., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Angewandte Chemie International Edition, 50(45), 10849-10852. [Link]

-

Mezo, A. R., & Vágner, J. (2018). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 1787, 137-147. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Lipshutz, B. H., et al. (2017). Tandem Deprotection/Coupling for Peptide Synthesis in Water at Room Temperature. Green Chemistry, 19(18), 4348-4353. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

- Beyermann, M., & Bienert, M. (2006). On-resin peptide cyclization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

4-(2-Cbz-aminoethyl)benzoic acid as a rigid linker in bioconjugation

Application Note: 4-(2-Cbz-aminoethyl)benzoic Acid as a Rigid Linker in Bioconjugation

Executive Summary

This compound is a bifunctional aromatic linker used to introduce structural rigidity into bioconjugates. Unlike flexible aliphatic spacers (e.g., PEG, Glycine) that allow free rotation, the central phenyl ring of this linker restricts conformational degrees of freedom. This "stiffening" effect is critical in Antibody-Drug Conjugates (ADCs) and PROTACs to maintain precise spatial separation between domains, minimize entropic penalties upon binding, and improve the pharmacokinetic (PK) stability of the construct.

The Carboxybenzyl (Cbz) group serves as an orthogonal protecting group for the amine, allowing the carboxyl moiety to be activated and coupled to a payload (e.g., cytotoxin, peptide) without self-polymerization.

Chemical Logic & Mechanism

Structural Advantages[1]

-

Rigidity: The benzene ring acts as a structural scaffold. In ADCs, this prevents the hydrophobic payload from folding back into the antibody (which causes aggregation).

-

Defined Distance: The ethyl-phenyl spacer provides a fixed distance (~6–8 Å), unlike PEG chains which exist as a random coil.

-

Orthogonality:

-

Carboxyl Group: Available for immediate activation (NHS/EDC, HATU).

-

Cbz-Amine: Inert to standard coupling conditions and acidic cleavage (TFA). It requires specific deprotection (Hydrogenolysis or HBr), enabling a controlled "Payload-First" synthesis strategy.

-

The "Payload-First" Strategy

Because Cbz removal (Hydrogenolysis) is often incompatible with intact proteins (risk of denaturation or metal contamination), this linker is best utilized to synthesize a Drug-Linker Intermediate before bioconjugation to the protein.

Experimental Protocol: Synthesis of Drug-Linker Construct

Objective: Couple this compound to an amine-containing payload (Drug-NH₂), deprotect the Cbz, and activate for protein conjugation.

Phase A: Coupling to Payload (Amide Bond Formation)

-

Reagents:

-

Linker: this compound (1.0 equiv)

-

Coupling Agents: HATU (1.1 equiv), DIPEA (2.0 equiv)

-

Solvent: Anhydrous DMF or DMSO

-

Payload: Amine-bearing molecule (e.g., Doxorubicin derivative, Peptide)[1]

-

Step-by-Step:

-

Dissolve the Linker and HATU in anhydrous DMF under Nitrogen.

-

Add DIPEA and stir for 5 minutes to activate the carboxyl group (formation of O-At ester).

-

Add the Payload-NH₂ slowly.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

-

Purification: Precipitate in cold diethyl ether or purify via Preparative HPLC.

-

Result:Cbz-Linker-Payload .

-

Phase B: Cbz Deprotection (Activation of Linker Amine)

-

Method: Catalytic Hydrogenolysis (Mildest method, preserves peptide bonds).

-

Reagents: 10% Pd/C (10 wt%), H₂ gas (balloon), Methanol/Ethanol.

Step-by-Step:

-

Dissolve Cbz-Linker-Payload in Methanol.

-

Add 10% Pd/C catalyst carefully (under inert gas to prevent ignition).

-

Purge system with H₂ gas and stir under H₂ balloon for 1–2 hours at RT.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Concentration: Evaporate solvent in vacuo.

-

Result:NH₂-Linker-Payload (Free Amine).

-

Phase C: Bioconjugation to Antibody/Protein

-

Strategy: The free amine on the linker is now reacted with an activated surface or residue on the protein (e.g., NHS-ester activated Lysine or Carboxyl).

Step-by-Step:

-

Protein Activation: React Antibody with a heterobifunctional crosslinker (e.g., SMCC or DSG) if direct carboxyl coupling isn't used. Alternatively, activate Antibody Carboxyls using EDC/NHS.

-

Conjugation: Mix NH₂-Linker-Payload (in DMSO, <5% v/v final) with Activated Antibody (in PBS, pH 7.4).

-

Incubate 2–4 hours at 4°C.

-

Purification: Size Exclusion Chromatography (SEC) or Dialysis to remove excess small molecules.

Visualization: Synthesis Workflow

Caption: Step-wise synthesis of a rigid Antibody-Drug Conjugate using the Cbz-protected aromatic linker strategy.

Critical Quality Attributes (CQA) & Troubleshooting

| Parameter | Specification | Troubleshooting Tip |

| Solubility | Moderate (Hydrophobic Core) | The phenyl ring decreases water solubility. If the intermediate precipitates during coupling, add 10–20% DMSO or use a sulfonated analog if available. |

| Cbz Removal | >98% Conversion | Incomplete deprotection leads to non-reactive payloads. If H₂/Pd fails (due to Sulfur in payload poisoning catalyst), use 33% HBr in Acetic Acid . |

| Rigidity | Confirmed by NMR/X-ray | Verify lack of NOE signals (Nuclear Overhauser Effect) typical of flexible chains. Rigid linkers show distinct, sharp proton signals. |

| Aggregation | <5% High MW Species | Rigid linkers can induce hydrophobic stacking. Ensure the Drug-to-Antibody Ratio (DAR) is kept low (2–4) to prevent precipitation. |

References

-

BOC Sciences. Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. Retrieved from

-

MedChemExpress. Drug-Linker Conjugates for ADC - Cleavable vs Non-Cleavable. Retrieved from

-

BenchChem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Retrieved from

-

WuXi AppTec. Drug Conjugate Linkers and Their Effects on Drug Properties. Retrieved from

-

AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from

Sources

Mastering Amide Bond Formation with 4-(2-Cbz-aminoethyl)benzoic Acid: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of medicinal chemistry and peptide science, the synthesis of structurally precise and functionally diverse molecules is paramount. 4-(2-Cbz-aminoethyl)benzoic acid stands as a key bifunctional building block, integrating a carboxylic acid for amide coupling and a carbobenzyloxy (Cbz)-protected amine. This unique architecture allows for its incorporation into peptide sequences or small molecules, where the protected amine can be later deprotected for further functionalization. The Cbz group, a classic and robust amine protecting group, offers stability under a range of reaction conditions, making it a reliable choice for multi-step syntheses.[1] This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the effective formation of amide bonds utilizing this compound.

Core Principles: The Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that can be detrimental to complex molecules.[2] Therefore, the reaction is almost universally facilitated by "coupling reagents," which activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

The general mechanism involves two key stages:

-

Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester (with uronium/aminium or phosphonium salts), or a mixed anhydride.[3] This conversion transforms the poor hydroxyl leaving group of the carboxylic acid into a much better one.

-

Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the leaving group and forming the stable amide bond.

Diagram of the General Amide Bond Formation Mechanism:

Caption: General workflow of amide bond formation.

Reagent Selection: A Comparative Analysis